molecular formula C19H40O3 B054316 1-O-Hexadecyl-sn-glycerol CAS No. 506-03-6

1-O-Hexadecyl-sn-glycerol

Cat. No. B054316
CAS RN: 506-03-6
M. Wt: 316.5 g/mol
InChI Key: OOWQBDFWEXAXPB-IBGZPJMESA-N
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Description

Synthesis Analysis

The synthesis of glycerol derivatives, such as 1-O-Hexadecyl-sn-glycerol, often involves the transformation of glycerol into more complex structures. Various synthesis routes have been explored, including glycerolysis of urea, transcarbonation with dimethyl carbonate (DMC), and reactions utilizing CO2. Among these, the transcarbonation from DMC and glycerol under mild conditions has been noted for high yields and selectivities (de Caro et al., 2019).

Molecular Structure Analysis

The molecular structure of 1-O-Hexadecyl-sn-glycerol, characterized by its glycerol backbone and hexadecyl chain, plays a crucial role in its physical and chemical properties. Studies on similar glycerol-based compounds, such as sn-2 palmitate, highlight the importance of molecular configuration in determining functionality and application potential (Wei et al., 2020).

Chemical Reactions and Properties

Glycerol and its derivatives participate in a wide range of chemical reactions, serving as precursors for various valuable products. Hydrogenolysis, oxidation, and esterification are common pathways for transforming glycerol into industrially relevant chemicals. For example, glycerol can be converted into hydrogen-rich gas or propanediols through catalytic processes, demonstrating the versatility of glycerol derivatives in chemical synthesis (Tran & Kannangara, 2013).

Physical Properties Analysis

The physical properties of 1-O-Hexadecyl-sn-glycerol, such as melting point, solubility, and viscosity, are influenced by its molecular structure. Glycerol derivatives exhibit a range of behaviors in different conditions, with properties like high plasticizing effect and compatibility with various formulations being particularly noted (Satriana et al., 2016).

Chemical Properties Analysis

The chemical properties of 1-O-Hexadecyl-sn-glycerol, including reactivity and stability, are critical for its application in different domains. Studies on diacylglycerol (DAG)-enriched oils, for instance, highlight the impact of molecular structure on oxidative stability, which is crucial for applications in food and cosmetics (Lee et al., 2020).

Scientific Research Applications

Application in Dermatology

1-O-Hexadecyl-sn-glycerol has been found to have applications in the field of dermatology .

  • Summary of Application : It has been observed to reduce UVB-induced cell death and the production of reactive oxygen species (ROS) and prostaglandin E2 in normal human epidermal keratinocytes (NHEKs) .
  • Results or Outcomes : The application of 1-O-Hexadecyl-sn-glycerol resulted in a reduction of UVB-induced cell death and the production of ROS and prostaglandin E2 .

Application in Cardiovascular Research

This compound also has applications in cardiovascular research .

  • Summary of Application : 1-O-Hexadecyl-sn-glycerol has been used in studies involving rat heart models of ischemia/reperfusion injury .
  • Results or Outcomes : The application of 1-O-Hexadecyl-sn-glycerol (at a concentration of 50 μM) was found to increase coronary flow and left ventricular developed pressure. It also reduced malondialdehyde (MDA) formation .

Application in Liposome Binding Assay

1-O-hexadecyl-2-oleoyl-sn-glycero-3-phosphocholine, a derivative of 1-O-Hexadecyl-sn-glycerol, is used in liposome binding assays .

  • Summary of Application : This compound is used in assays that measure the binding of molecules to liposomes .
  • Results or Outcomes : The specific outcomes would depend on the particular assay and the molecules being tested .

Application in Lipid Quantification

1-O-Hexadecyl-2-oleoyl-sn-glycero-3-phosphocholine, a derivative of 1-O-Hexadecyl-sn-glycerol, is used as a lipid standard for quantification of glycerophosphocholine by liquid chromatography-mass spectrometry (LC-MS) .

  • Summary of Application : This compound is used as a standard in assays that measure the quantity of glycerophosphocholine .
  • Results or Outcomes : The specific outcomes would depend on the particular assay and the samples being tested .

Application in Enzymatic Assays

1-O-hexadecyl-2-acetyl-sn-glycero-3-phosphocholine, another derivative of 1-O-Hexadecyl-sn-glycerol, may be used as a substrate in enzymatic lipoprotein-associated phospholipase A2 (Lp-PLA2) activity assays .

  • Summary of Application : This compound is used in assays that measure the activity of Lp-PLA2 .
  • Results or Outcomes : The specific outcomes would depend on the particular assay and the samples being tested .

Application in Lipid Standard for LC-MS

1-O-Hexadecyl-2-oleoyl-sn-glycero-3-phosphocholine, a derivative of 1-O-Hexadecyl-sn-glycerol, is used as a lipid standard for quantification of glycerophosphocholine by liquid chromatography-mass spectrometry (LC-MS) .

  • Summary of Application : This compound is used as a standard in assays that measure the quantity of glycerophosphocholine .
  • Results or Outcomes : The specific outcomes would depend on the particular assay and the samples being tested .

Application in Studying Interaction with Peptides

1-O-hexadecyl-2-acetyl-sn-glycero-3-phosphocholine, another derivative of 1-O-Hexadecyl-sn-glycerol, may be used to study its physicochemical properties and its interaction with peptides derived from the C-terminal domains of human apolipoprotein E .

  • Summary of Application : This compound is used in studies that investigate its interaction with peptides .
  • Results or Outcomes : The specific outcomes would depend on the particular assay and the peptides being tested .

Safety And Hazards

1-O-Hexadecyl-sn-glycerol should be handled with care. Avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

(2S)-3-hexadecoxypropane-1,2-diol
Source PubChem
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InChI

InChI=1S/C19H40O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-22-18-19(21)17-20/h19-21H,2-18H2,1H3/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

OOWQBDFWEXAXPB-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCOCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCOC[C@H](CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H40O3
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID501018752
Record name (S)-3-(Hexadecyloxy)propane-1,2-diol
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Molecular Weight

316.5 g/mol
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Physical Description

Solid; [Merck Index]
Record name Chimyl alcohol
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Product Name

1-O-Hexadecyl-sn-glycerol

CAS RN

506-03-6
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Record name (S)-3-(Hexadecyloxy)propane-1,2-diol
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Record name (S)-3-(hexadecyloxy)propane-1,2-diol
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Synthesis routes and methods

Procedure details

(R)-(−)-2,2-dimethyl-1,3-dioxolane-4-methanol (11 grams), powdered potassium hydroxide (20 grams) and hexadecyl bromide (27.96 grams) in toluene (150 ml) were stirred and refluxed for 6 hours, while removing the water formed by azeotropic distillation. The volume of the solvent was gradually reduced to about 40 ml. The reaction mixture was cooled to room temperature; water was added (100 ml) and the resulting mixture was extracted with dichloromethane (3×75 ml). The combined organic phase was washed with water (50 ml) and the solvent removed under reduced pressure. The residue was dissolved in 200 ml mixture of 90:10:5 methanol:water:concentrated hydrochloric acid (v/v) and the resulting solution was refluxed for 2 hours, followed by cooling to room temperature and addition of water (100 ml). The product was extracted with dichloromethane (3×100 ml), and the organic phase was washed consecutively with water (100 ml). saturated aqueous solution of sodxium carbonate (100 ml) and again with water (100 ml). The solvent was removed under reduced pressure and the product was crystallized from hexane (200 ml) to give 21.69 grams (yield 82%) of pure 1-hexadecyl-glycerol. upon drying in a desiccator under reduced pressure.
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
27.96 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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